N-(4-methoxy-2-methylphenyl)butanamide
Description
N-(4-Methoxy-2-methylphenyl)butanamide is an aromatic amide characterized by a butanamide backbone substituted with a methoxy group at the para position and a methyl group at the ortho position of the phenyl ring.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-5-12(14)13-11-7-6-10(15-3)8-9(11)2/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVTZVPJNKUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 4-methoxy-2-methylaniline with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxy-2-methylaniline+butanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-hydroxy-2-methylphenylbutanamide
Reduction: N-(4-methoxy-2-methylphenyl)butylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby providing therapeutic benefits.
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide
- Structure: Features a tert-butylphenoxy group and a 3-methoxyphenyl substituent.
- Key Differences: The tert-butyl group increases steric bulk and lipophilicity compared to the methyl group in the target compound.
- Implications : Higher molecular weight (MW: ~355.5 g/mol) and logP due to tert-butyl may favor membrane permeability but reduce aqueous solubility .
N-(4-Acetylphenyl)butanamide
- Structure : Contains an acetyl group (electron-withdrawing) at the para position.
- Key Differences :
- The acetyl group reduces electron density on the phenyl ring, altering reactivity in electrophilic substitutions.
- Lower solubility in polar solvents compared to the methoxy-substituted target compound due to reduced hydrogen-bonding capacity.
- Data : MW = 205.25 g/mol; IR spectra would show strong carbonyl stretching (~1680 cm⁻¹) for the acetyl group .
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
- Structure: Includes an amino group and a methylphenoxy side chain.
- Key Differences: The amino group enhances solubility in acidic conditions (via protonation) and enables hydrogen bonding.
- Data : MW = 298.38 g/mol; ¹H NMR would show aromatic proton shifts near δ 6.5–7.0 ppm and amine protons at δ ~5 ppm .
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Structure: Combines an amino group with dichlorophenoxy substituents.
- Key Differences: Dichlorophenoxy groups significantly increase hydrophobicity (logP > 3) and may confer resistance to oxidative metabolism. Amino group at the meta position could alter electronic interactions compared to the para-methoxy group in the target compound.
- Implications: Potential for enhanced bioactivity in lipid-rich environments but higher risk of bioaccumulation .
N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride
- Structure: Contains both amino and methoxy groups, formulated as a hydrochloride salt.
- Key Differences: Salt formation drastically improves water solubility (>50 mg/mL) compared to the free base form of the target compound. The amino group introduces a pH-dependent ionization state (pKa ~9.5), influencing pharmacokinetics .
Research Implications
- Synthetic Routes : Amide bond formation (e.g., via sulfonamide intermediates, as in ) is a common strategy for analogs. The target compound may require selective protection of the methoxy group during synthesis .
- Spectroscopic Characterization : ¹H NMR of the target compound would show methoxy protons as a singlet (~δ 3.8 ppm) and methyl group protons as a doublet (~δ 2.3 ppm). IR would confirm amide carbonyl (~1650 cm⁻¹) .
- Biological Activity: Methoxy and methyl groups may enhance blood-brain barrier penetration, while amino-substituted analogs (e.g., ) are more suited for hydrophilic interactions. Chlorinated derivatives () could exhibit antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
